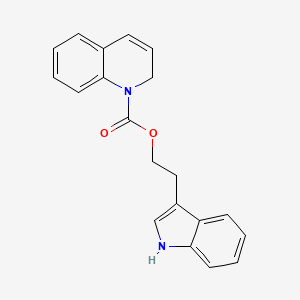
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate is a hybrid molecule that combines the structural features of indole and quinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate typically involves the reaction of indole-3-carboxylic acid with quinoline derivatives. One common method employs T3P® (propylphosphonic anhydride) as a green catalyst to facilitate the coupling reaction . The reaction conditions generally include mild temperatures and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-1(2H)-carboxylic acid derivatives, while reduction could produce indole-3-ethyl quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mécanisme D'action
The mechanism of action of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as tubulin. By binding to the colchicine domain of tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase . This disruption can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-((5-(2-(1H-indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)methoxy)-2-methylquinoline
- Imidazo[1,5-a]indol-3-ones
- 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids
Uniqueness
What sets 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate apart from similar compounds is its unique combination of indole and quinoline structures, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and induce cell cycle arrest makes it particularly valuable in cancer research.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-12-5-7-15-6-1-4-10-19(15)22)24-13-11-16-14-21-18-9-3-2-8-17(16)18/h1-10,14,21H,11-13H2 |
Clé InChI |
HXPPDKVAIBRDQS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C2N1C(=O)OCCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















